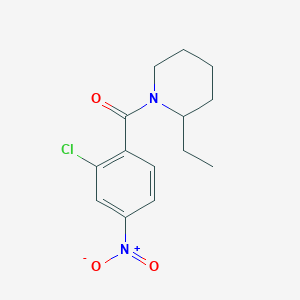

1-(2-Chloro-4-nitrobenzoyl)-2-ethylpiperidine

Beschreibung

1-(2-Chlor-4-nitrobenzoyl)-2-ethylpiperidin ist eine chemische Verbindung, die zur Klasse der Piperidinderivate gehört. Sie ist durch das Vorhandensein einer 2-Chlor-4-nitrobenzoylgruppe gekennzeichnet, die an einen 2-Ethylpiperidinrest gebunden ist.

Eigenschaften

Molekularformel |

C14H17ClN2O3 |

|---|---|

Molekulargewicht |

296.75 g/mol |

IUPAC-Name |

(2-chloro-4-nitrophenyl)-(2-ethylpiperidin-1-yl)methanone |

InChI |

InChI=1S/C14H17ClN2O3/c1-2-10-5-3-4-8-16(10)14(18)12-7-6-11(17(19)20)9-13(12)15/h6-7,9-10H,2-5,8H2,1H3 |

InChI-Schlüssel |

QNXAMGZEABUAPL-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1CCCCN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(2-Chlor-4-nitrobenzoyl)-2-ethylpiperidin umfasst typischerweise die Acylierung von 2-Ethylpiperidin mit 2-Chlor-4-nitrobenzoylchlorid. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktionsbedingungen umfassen im Allgemeinen:

- Lösungsmittel: Dichlormethan oder ein anderes geeignetes organisches Lösungsmittel

- Temperatur: Raumtemperatur bis zum Rückfluss

- Reaktionszeit: Mehrere Stunden, um eine vollständige Umwandlung sicherzustellen

Industrielle Produktionsmethoden

Die industrielle Produktion von 1-(2-Chlor-4-nitrobenzoyl)-2-ethylpiperidin kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich werden Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt, um die gewünschte Reinheit der Verbindung zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

1-(2-Chlor-4-nitrobenzoyl)-2-ethylpiperidin kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Chlorgruppe kann durch Nukleophile wie Amine oder Thiole substituiert werden.

Reduktionsreaktionen: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators oder Metallhydriden zu einer Aminogruppe reduziert werden.

Oxidationsreaktionen: Der Piperidinring kann mit Oxidationsmitteln wie m-Chlorperbenzoesäure zu N-Oxiden oxidiert werden.

Häufige Reagenzien und Bedingungen

Substitution: Nukleophile (z. B. Amine, Thiole), Lösungsmittel (z. B. Ethanol, Acetonitril) und Basen (z. B. Natriumhydroxid)

Reduktion: Reduktionsmittel (z. B. Wasserstoffgas, Metallhydride), Katalysatoren (z. B. Palladium auf Kohlenstoff)

Oxidation: Oxidationsmittel (z. B. m-Chlorperbenzoesäure), Lösungsmittel (z. B. Dichlormethan)

Hauptprodukte

Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen

Reduktion: Bildung von 1-(2-Chlor-4-aminobenzoyl)-2-ethylpiperidin

Oxidation: Bildung von N-Oxiden des Piperidinrings

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1-(2-Chlor-4-nitrobenzoyl)-2-ethylpiperidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Wirkungen der Verbindung werden hauptsächlich vermittelt durch:

Molekulare Zielstrukturen: Enzyme, Rezeptoren oder andere Proteine, an die sich die Verbindung bindet oder die sie modifiziert.

Beteiligte Signalwege: Zelluläre Signalwege, die durch die Wechselwirkung der Verbindung mit ihren Zielstrukturen beeinflusst werden, was zu verschiedenen biologischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of 1-(2-Chloro-4-nitrobenzoyl)-2-ethylpiperidine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

Pathways Involved: Cellular signaling pathways that are affected by the compound’s interaction with its targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(2-Chlor-4-nitrobenzoyl)-2-ethylpiperidin kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.

2-Chlor-4-nitrobenzoylchlorid: Ein Vorläufer, der bei der Synthese von 1-(2-Chlor-4-nitrobenzoyl)-2-ethylpiperidin verwendet wird.

1-(2-Chlor-4-nitrobenzoyl)piperidin: Eine ähnliche Verbindung, der die Ethylgruppe am Piperidinring fehlt.

1-(2-Chlor-4-aminobenzoyl)-2-ethylpiperidin: Ein Reduktionsprodukt von 1-(2-Chlor-4-nitrobenzoyl)-2-ethylpiperidin.

Die Einzigartigkeit von 1-(2-Chlor-4-nitrobenzoyl)-2-ethylpiperidin liegt in seinen spezifischen Strukturmerkmalen und den daraus resultierenden chemischen und biologischen Eigenschaften, die es von anderen verwandten Verbindungen unterscheiden.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.